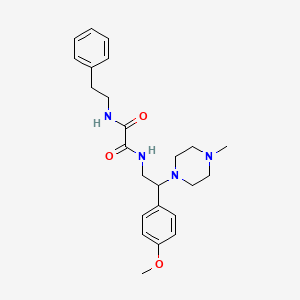
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
The compound interacts with Cathepsin S, inhibiting its protease activity
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Cathepsin S. By inhibiting this enzyme, the compound could potentially modulate immune responses and other cellular processes .
Biologische Aktivität
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activity. This compound features a complex structure characterized by an oxalamide backbone, which is known for its diverse pharmacological properties. The presence of functional groups such as methoxy, piperazine, and phenethyl moieties contributes to its bioactivity.
- Molecular Formula : C24H32N4O3
- Molecular Weight : 424.545 g/mol
- CAS Number : 903254-86-4
The structural complexity of this compound allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Research indicates that this compound acts primarily as an inhibitor of ribosomal S6 kinase (RSK). RSK is involved in critical cellular processes such as growth, survival, and proliferation, particularly in cancerous cells. Inhibition of RSK can disrupt aberrant signaling pathways associated with tumorigenesis, suggesting therapeutic implications in cancer treatment.
Interaction Studies
Studies employing techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been conducted to assess the binding affinity of this compound to RSK. These investigations reveal that the compound exhibits a strong binding affinity, which is essential for its potential therapeutic efficacy.
Antiproliferative Effects
In vitro studies have demonstrated that this compound displays significant antiproliferative activity against various cancer cell lines. For instance, experiments conducted on breast cancer and prostate cancer cell lines showed dose-dependent inhibition of cell viability, with IC50 values indicating potent activity at low concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Significant inhibition |
| PC3 (Prostate Cancer) | 3.8 | Strong antiproliferative effect |
These results underscore the compound's potential as a lead candidate in anticancer drug development.
Cytotoxicity Assessment
Cytotoxicity assays performed on normal human cell lines revealed that while the compound effectively inhibits cancer cell growth, it exhibits minimal cytotoxicity towards normal cells. This selectivity is crucial for reducing adverse effects in therapeutic applications.
Pharmacokinetic Profile
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. The ability to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system disorders .
Eigenschaften
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-27-14-16-28(17-15-27)22(20-8-10-21(31-2)11-9-20)18-26-24(30)23(29)25-13-12-19-6-4-3-5-7-19/h3-11,22H,12-18H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRIKUOOZQZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














